2,2-Difluoro-3-hydroxydecanoic acid

CAS No.:

Cat. No.: VC18105061

Molecular Formula: C10H18F2O3

Molecular Weight: 224.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18F2O3 |

|---|---|

| Molecular Weight | 224.24 g/mol |

| IUPAC Name | 2,2-difluoro-3-hydroxydecanoic acid |

| Standard InChI | InChI=1S/C10H18F2O3/c1-2-3-4-5-6-7-8(13)10(11,12)9(14)15/h8,13H,2-7H2,1H3,(H,14,15) |

| Standard InChI Key | LKEIVSPNDMLTLO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(C(C(=O)O)(F)F)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

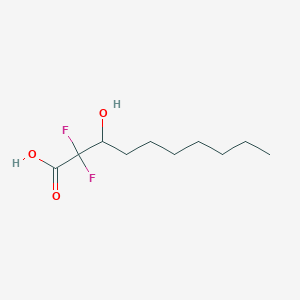

The compound features a 10-carbon aliphatic chain with a carboxylic acid group at C1, two fluorine atoms at C2, and a hydroxyl group at C3 (Fig. 1). The molecular formula C₁₀H₁₈F₂O₃ corresponds to a molecular weight of 224.24 g/mol. The fluorine atoms introduce electronegativity and steric effects, altering the compound’s reactivity compared to non-fluorinated analogs .

Table 1: Key Structural Features of 2,2-Difluoro-3-hydroxydecanoic Acid

| Feature | Description |

|---|---|

| Backbone | Decanoic acid (10-carbon chain) |

| Substituents | -CF₂ at C2, -OH at C3 |

| Functional Groups | Carboxylic acid (-COOH), hydroxyl (-OH) |

| Molecular Formula | C₁₀H₁₈F₂O₃ |

| Molecular Weight | 224.24 g/mol |

Spectroscopic and Physicochemical Data

While experimental data for this specific compound are scarce, analogs like 2,2-difluoro-3-hydroxypropanoic acid (C₃H₄F₂O₃) provide benchmarks. For instance, the propanoic acid derivative exhibits a predicted collision cross-section (CCS) of 123.3 Ų for its [M+H]+ adduct . Extrapolating to the decanoic acid variant, increased chain length would elevate hydrophobicity (logP ≈ 2.8) and reduce solubility in aqueous media.

Synthesis Pathways

Halogenation Strategies

Biological Activities and Applications

Antimicrobial Synergy

Research on Pseudomonas sp. QS1027 revealed that hydroxydecanoic acid derivatives, such as jessenipeptin, synergize with mupirocin to inhibit methicillin-resistant Staphylococcus aureus (MRSA) . The fluorinated variant could enhance this synergy by improving membrane permeability or resistance to enzymatic degradation .

Table 2: Comparative Bioactivity of Hydroxydecanoic Acid Derivatives

Comparative Analysis with Related Compounds

Chain Length and Bioactivity

Shorter-chain analogs like 2,2-difluoro-3-hydroxypropanoic acid exhibit higher polarity and faster renal clearance, limiting their therapeutic utility . In contrast, the decanoic acid backbone of 2,2-difluoro-3-hydroxydecanoic acid enhances tissue retention and target binding affinity.

Fluorination vs. Other Halogenations

Bromine or chlorine substitutions at C2 increase molecular weight and polar surface area but reduce metabolic stability compared to fluorine . The C-F bond’s strength (~485 kJ/mol) minimizes off-target reactivity, a critical advantage in drug design .

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric fluorination methods to achieve enantiomeric purity.

-

Mechanistic Studies: Elucidating the compound’s interaction with bacterial α-glucosidases or human renin-angiotensin system enzymes.

-

In Vivo Efficacy Testing: Evaluating pharmacokinetics and toxicity in animal models of infection or hypertension.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume